![molecular formula C7H7NO2 B125513 2,3-Dihydrofuro[2,3-b]pyridin-3-ol CAS No. 144186-57-2](/img/structure/B125513.png)
2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Overview
Description
“2,3-Dihydrofuro[2,3-b]pyridin-3-ol” is a chemical compound with the molecular formula C7H7NO2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are structural analogues of vitamin B6 and have a wide range of pharmacological properties, such as antioxidant properties .
Synthesis Analysis
The synthesis of “2,3-Dihydrofuro[2,3-b]pyridin-3-ol” has been reported in several studies . For instance, a base-catalyzed cascade synthesis of 2,3-dihydrofuro[2,3-b]pyridines from N-propargylic β-enaminones has been developed . Another study reported a complex transformation leading to 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydrofuro[2,3-b]pyridin-3-ol” consists of 7 carbon atoms, 7 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 137.138 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “2,3-Dihydrofuro[2,3-b]pyridin-3-ol” are complex and can involve multiple steps . For example, the treatment of pyrroles with a fourfold excess of NaBH4 in aqueous ethanol resulted in a complex transformation leading to 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles .
Scientific Research Applications
Synthesis Methods
- Intramolecular Reactions : 3-(3-Butynyloxy)- and 3-(4-pentnyloxy)-1,2,4-triazines undergo intramolecular Diels-Alder reactions, yielding 2,3-dihydrofuro[2,3-b]pyridines. These can be dehydrogenated to form furo[2,3-b]pyridines (Taylor & Macor, 1986).
- Microwave-Activated Synthesis : Polysubstituted 2,3-dihydrofuro[2,3-b]pyridines are synthesized from 1,2,4-triazines using microwave-activated inverse electron demand Diels–Alder reactions (Hajbi et al., 2007).
- Efficient Synthesis Strategy : A strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines involves inverse-electron-demand Diels-Alder reactions from 1,2,4-triazines, followed by cross-coupling reactions (Hajbi et al., 2008).
Chemical Transformations
- Nitration, Chlorination, Acetoxylation, and Cyanation : Various substitutions like nitration, chlorination, acetoxylation, and cyanation are performed on 2,3-dihydrofuro[2,3-b]pyridines, showcasing diverse chemical transformations (Shiotani et al., 1997).
- Tandem Reaction for Dihydrofuran Derivatives : A method for preparing fused 2,3-dihydrofuran derivatives using pyridinium ylide in a one-pot tandem reaction has been developed (Wang et al., 2009).
Applications in Various Syntheses
- Double Reduction and Double Heterocyclization : 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles react with sodium borohydride, leading to diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles, showcasing a novel synthesis pathway (Belikov et al., 2018).
- Formation in Honey and Model Systems : Research on the conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol suggests a pathway for the formation of pyridin-3-ols in honey and other food systems (Hidalgo et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol is Interleukin-1 receptor-associated kinase 4 (IRAK4) . IRAK4 is a key regulator that controls downstream NF-κB and MAPK signals in the innate immune response . It has been proposed as a therapeutic target for the treatment of inflammatory and autoimmune diseases .
Biochemical Pathways
The compound affects the NF-κB and MAPK signaling pathways . These pathways play crucial roles in the innate immune response, and their modulation can influence the body’s response to inflammation and autoimmunity .
Result of Action
The molecular and cellular effects of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol’s action would be the modulation of the immune response. By inhibiting IRAK4, the compound can potentially reduce inflammation and mitigate symptoms of autoimmune diseases .
properties
IUPAC Name |
2,3-dihydrofuro[2,3-b]pyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3,6,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDXUEZJGJQZDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596679 | |
Record name | 2,3-Dihydrofuro[2,3-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
144186-57-2 | |
Record name | 2,3-Dihydrofuro[2,3-b]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.